3-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol
CAS No.:
Cat. No.: VC15754914
Molecular Formula: C13H16FN3O
Molecular Weight: 249.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16FN3O |
|---|---|
| Molecular Weight | 249.28 g/mol |
| IUPAC Name | 3-[[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol |
| Standard InChI | InChI=1S/C13H16FN3O/c1-10-13(9-16-17(10)6-5-14)15-8-11-3-2-4-12(18)7-11/h2-4,7,9,15,18H,5-6,8H2,1H3 |
| Standard InChI Key | GKYZJYBGUKAOAH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NN1CCF)NCC2=CC(=CC=C2)O |
Introduction
3-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol is a complex organic compound belonging to the pyrazole family. It features a phenolic structure with an amino group linked to a pyrazole moiety, which is substituted with a fluoroethyl group and a methyl group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
Synthesis and Applications
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Synthesis: The synthesis of this compound typically involves multi-step reactions. These synthetic routes can be optimized for yield and purity, often employing continuous flow reactors for industrial applications.
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Applications: This compound has several applications across various fields, including interaction studies with biological targets such as enzymes or receptors. The fluoroethyl group's presence enhances binding affinity, while the pyrazole structure contributes to stability and reactivity.
Biological Activities and Potential Uses
Compounds similar to 3-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol are often investigated for their potential antimicrobial and anti-inflammatory properties. The unique combination of the fluoroethyl and pyrazole groups may enhance their binding affinity to specific biological targets, making them candidates for further pharmacological studies.
Related Compounds
Several compounds share structural similarities with 3-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(2-Fluoroethyl)-5-methyl-N-{(1-methylpyrazol-3-yl)methyl}-1H-pyrazol-4-amines | Not specified | Contains multiple pyrazole units; potential for diverse biological activity |
| N-[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]glycine | Not specified | Incorporates an amino acid structure; relevant in biochemical applications |
| 5-Methyl-N-{(2-fluorobenzyl)-5-methoxycarbonyl}-pyrazole | C12H14FN3O2 | Features a methoxycarbonyl group; used in medicinal chemistry |
These compounds highlight the uniqueness of 3-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol through its specific functional groups and potential applications in various scientific fields.
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